
N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine
Vue d'ensemble
Description
“N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine” is a compound that involves the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “this compound”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique
Cyclopentadienyl-bis(oxazoline) Magnesium and Zirconium Complexes Cyclopentadienyl-bis(oxazoline) compounds, including those related to N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine, have been utilized as ligands for various metal centers. These compounds form organometallic complexes used as catalysts in hydroamination reactions, offering insights into the synthesis and reactivity of such organometallic compounds. The study elaborates on the synthesis, properties, and potential applications of these complexes in catalysis (Eedugurala et al., 2015).
Well-Defined Biocompatible Block Copolymers The study on the atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine (MPC) in protic media involves compounds related to this compound. It describes the synthesis of well-defined MPC-based block copolymers, which are notable for their biocompatibility and clinical benefits in biomedical applications. This research offers valuable insights into the synthesis and applications of these polymers in various biomedical fields (Ma et al., 2003).
Excited-state Proton Transfer of Derivatives This study investigates the photophysical properties and excited-state proton transfer of derivatives related to this compound. It provides insights into their behavior in various solvents and their potential applications as pH probes due to their strong photoacidic properties. The research is significant in understanding the excited-state dynamics and potential sensing applications of these compounds (Qu et al., 2016).
Mécanisme D'action
Target of Action
The primary target of “N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine” is the N-tert-butyloxycarbonyl (N-Boc) group . This group is commonly used in organic synthesis for the protection of amino groups . The N-Boc group is stable towards most nucleophiles and bases .
Mode of Action
“this compound” interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In this case, the N-Boc group is removed from the molecule . This process is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst .
Biochemical Pathways
The deprotection of the N-Boc group affects various biochemical pathways. The removal of the N-Boc group allows the amino function to participate in further reactions . This can lead to the formation of a wide variety of functionally and structurally diverse molecules .
Pharmacokinetics
The deprotection process is known to occur under room temperature conditions for 1–4 hours with yields up to 90% . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of “this compound” is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This allows the amino function to participate in further reactions, leading to the formation of a wide variety of functionally and structurally diverse molecules .
Action Environment
The action of “this compound” can be influenced by environmental factors. For example, the deprotection process is known to occur under room temperature conditions . Additionally, the use of a phosphonium ionic liquid has been shown to have a catalytic effect, demonstrating the influence of the reaction medium on the compound’s action .
Safety and Hazards
Orientations Futures
The chemical sector, in line with the European plan that aims to become the first continent in the world with zero climate impact, behind the name of Green Chemistry, has faced the concept of “sustainable chemistry”, with the aim to eliminate, or at least decrease, the use of potentially dangerous substances, harmful both to the environment and to human health . More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact .
Analyse Biochimique
Biochemical Properties
N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine plays a significant role in biochemical reactions, particularly in the protection of amino groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, making it useful for selective protection and deprotection in multi-step synthesis processes. This compound interacts with various enzymes and proteins, particularly those involved in peptide synthesis. The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The interactions are primarily through nucleophilic addition-elimination mechanisms, where the amine group of the enzyme or protein reacts with the BOC group to form a stable carbamate linkage.
Cellular Effects
This compound influences cellular processes by protecting amino groups in peptides and proteins, thereby preventing unwanted side reactions during synthesis. This protection is crucial in maintaining the integrity of the peptide or protein structure during chemical modifications. The compound can affect cell signaling pathways and gene expression by modifying the availability of free amine groups, which are essential for various cellular functions. For instance, the presence of the BOC group can inhibit the activity of enzymes that require free amine groups for their catalytic function .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable carbamate linkage between the BOC group and the amine group of the target molecule. This process begins with the nucleophilic attack of the amine on the carbonyl carbon of the BOC group, followed by the elimination of a tert-butyl cation. The resulting carbamate is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine group . This mechanism allows for the selective protection and deprotection of amines in complex biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under basic conditions but can degrade under acidic conditions, leading to the release of the free amine group. Long-term studies have shown that the stability of the BOC group can be influenced by factors such as temperature, pH, and the presence of other reactive species . In vitro and in vivo studies have demonstrated that the compound can maintain its protective function for extended periods, but prolonged exposure to acidic conditions can lead to degradation and loss of protection.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant adverse effects. At high doses, the compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the protective function of the BOC group is maintained up to a certain concentration, beyond which toxicity increases significantly.
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of amino groups. The compound interacts with enzymes such as peptidases and proteases, which can cleave the BOC group under specific conditions. The metabolic flux and levels of metabolites can be affected by the presence of the BOC group, as it can inhibit the activity of enzymes that require free amine groups for their function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Binding proteins and transporters can interact with the BOC group, affecting its localization and accumulation within specific cellular compartments . The distribution of the compound is also influenced by its stability and degradation properties, with the BOC group providing protection against enzymatic degradation.
Subcellular Localization
This compound is localized within specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The BOC group can direct the compound to specific organelles, such as the endoplasmic reticulum or the Golgi apparatus, where it can exert its protective function. The subcellular localization of the compound can also affect its activity and function, as the availability of free amine groups is crucial for various biochemical processes .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGXKGISVQPDU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CO[C@H](CN1C(=O)OC(C)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)
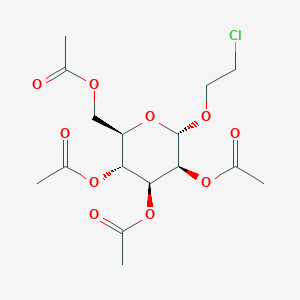
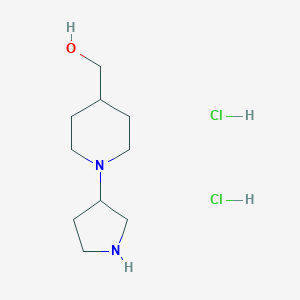


![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)
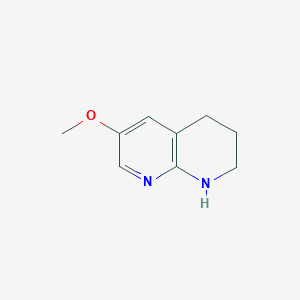
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)

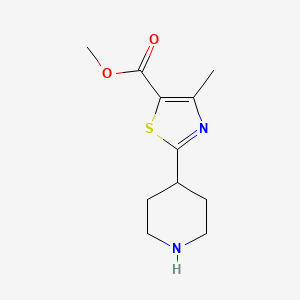
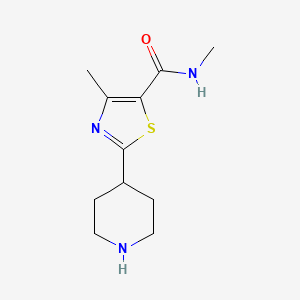
![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)

